molecular formula C18H18ClNO2 B2857715 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 300818-07-9

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2857715
CAS No.: 300818-07-9
M. Wt: 315.8
InChI Key: WSZFAICXMWQOKW-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative offered for research purposes. This compound is structurally characterized by a chlorophenyl-furan moiety linked to a piperidine ring via a propenone bridge, a framework known to be associated with significant biological activity in medicinal chemistry research . Based on studies of closely related analogues, this compound is of high interest in anticancer research. Compounds sharing the 5-(4-chlorophenyl)furan core have been demonstrated to act as potent colchicine binding site inhibitors (CBSIs), effectively suppressing tubulin polymerization . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells . The piperidin-1-yl group in the structure may influence the compound's solubility and pharmacokinetic properties, potentially enhancing its interaction with biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacological tool for investigating new therapeutic agents, particularly in the fields of oncology and vascular biology . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZFAICXMWQOKW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one , also known as Chalcone derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClNO2C_{18}H_{18}ClNO_2, with a molar mass of 315.79 g/mol. The structure features a chalcone backbone, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC18H18ClNO2
Molar Mass315.79 g/mol
CAS Number300818-07-9

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that derivatives of chalcone structures exhibit significant antioxidant properties. In a study evaluating the antioxidant potential of related compounds, it was found that they effectively reduced reactive oxygen species (ROS) formation in neuronal cells, suggesting neuroprotective effects .

2. Enzyme Inhibition
Chalcone derivatives have been reported to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In one study, the compound demonstrated micromolar inhibitory potency against AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s .

3. Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains. It exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .

Case Study 1: Antioxidant Evaluation

In a detailed study, compounds structurally similar to this compound were evaluated for their ability to prevent ROS formation in SH-SY5Y neuronal cells. The results showed significant inhibition percentages, with the most effective compound achieving a 27% reduction in ROS levels at a concentration of 1.25 µM .

Case Study 2: Enzyme Inhibition Assay

A comparative analysis of various piperidine derivatives indicated that this compound retained potent AChE inhibitory activity, with IC50 values comparable to established inhibitors. This suggests that modifications in the chalcone structure can enhance enzyme inhibition characteristics .

The mechanisms underlying the biological activities of this compound are primarily attributed to its structural features:

1. Chalcone Scaffold
The trans-α,β-unsaturated ketone structure allows for interactions with various biological targets, modulating multiple pathways involved in disease progression .

2. Piperidine Moiety
The presence of the piperidine ring enhances binding affinity to target enzymes and receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their substituents are compared below:

Compound Name Key Substituents Structural Features Reference
Target Compound 5-(4-Cl-phenyl)furan, piperidin-1-yl Direct piperidine attachment to ketone
LabMol-80 4-(piperidin-1-yl)phenyl, furan-2-yl Piperidine on phenyl ring
Compound 2a 5-(4-Cl-phenyl)furan, 4-methoxyphenyl Methoxy group on phenyl ring
(E)-3-(4-FP)-1-(4-(furan-2-CO)piperazin-1-yl) 4-fluorophenyl, piperazine-furan carbonyl Piperazine with furan carbonyl
Compound 7 () 5-(4-Cl-phenyl)furan, 1-methylpyrrole Pyrrole ring instead of piperidine

Notes:

  • LabMol-80 () shares a piperidine group but positions it on the phenyl ring rather than directly on the ketone. This may reduce steric hindrance compared to the target compound.
  • The piperazine derivative () introduces a second nitrogen atom, increasing polarity and hydrogen-bonding capacity.

Physicochemical Properties

Comparative data on melting points and synthetic yields:

Compound Name Melting Point (°C) Yield (%) Key Factor Influencing Yield Reference
Target Compound Not reported Not reported N/A
LabMol-80 182 30 Steric hindrance from phenyl-piperidine
Compound 2a 179–181 80 Electron-donating methoxy group
Compound 1b () 88–90 25 Thiophene substitution

Insights :

  • Higher yields (e.g., 80% for Compound 2a) correlate with electron-donating substituents (e.g., methoxy), which stabilize intermediates during Claisen-Schmidt condensation .
  • LabMol-80’s lower yield (30%) may reflect challenges in synthesizing bulky phenyl-piperidine derivatives .

Key Observations :

  • The pyrrole-based chalcone (Compound 7) demonstrated superior antifungal activity over ketoconazole, attributed to its planar heterocyclic ring enhancing membrane disruption .
  • Piperidine and piperazine substituents (e.g., ) may improve solubility, critical for oral bioavailability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (present in the target compound) enhances stability and electrophilicity, favoring interactions with biological targets .
  • Heterocyclic Substituents : Piperidine (target compound) vs. pyrrole (Compound 7) alters basicity and steric profile. Piperidine’s flexibility may improve binding to diverse targets .
  • Polar vs. Non-Polar Groups: Methoxy (Compound 2a) increases hydrophobicity, whereas piperazine () enhances water solubility .

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)Furan-2-carbaldehyde

The furan core is synthesized via the Paal-Knorr reaction :

  • 1-(4-Chlorophenyl)butane-1,4-dione is treated with ammonium acetate in acetic acid under reflux to yield 5-(4-chlorophenyl)furan .
  • Vilsmeier-Haack formylation introduces the aldehyde group at the 2-position, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Key Reaction Conditions :

  • Temperature: 80–100°C for cyclization; 0–5°C for formylation.
  • Solvent: Acetic acid for cyclization; DMF for formylation.

Preparation of 1-(Piperidin-1-yl)Prop-2-en-1-one

The α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation :

  • Piperidine is acylated with acetyl chloride to form 1-acetylpiperidine .
  • Condensation with formaldehyde under basic conditions (e.g., NaOH) yields the enone.

Stereochemical Control :

  • The (2E)-configuration is favored by using polar aprotic solvents (e.g., DMF) and low temperatures (0–10°C) to minimize isomerization.

Coupling of Fragments

The final step involves Michael addition or Wittig reaction to link the furan-carbaldehyde and enone intermediates:

  • Wittig Reaction :
    • 5-(4-Chlorophenyl)furan-2-carbaldehyde is treated with a stabilized ylide derived from 1-(piperidin-1-yl)prop-2-en-1-one and triphenylphosphine.
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Yield: 60–75% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents :

    Solvent Role Impact on Yield
    DMF Polar aprotic Enhances enolate formation
    Ethyl acetate Extraction Improves purification
    THF Wittig reaction Stabilizes ylides
  • Bases :

    • Triethylamine (TEA) : Used in acylation steps (2.0–5.0 equivalents).
    • Potassium carbonate : Preferred for Paal-Knorr cyclization (1.5–2.0 equivalents).

Temperature and Catalysis

  • Aldol Condensation : Conducted at 0–10°C to favor (E)-isomer.
  • Phase Transfer Catalysis : Employed in oxidation steps (e.g., tetrabutylammonium bromide).

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.30 (m, 4H, Ar-H): Confirms 4-chlorophenyl substitution.
    • δ 6.75 (d, J = 16 Hz, 1H, CH=CH): Indicates (E)-configuration.
  • ¹³C NMR :
    • δ 190.2 (C=O): Ketone carbonyl resonance.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₈ClNO : 307.1078 [M+H]⁺.
  • Observed : 307.1081 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Wittig Reaction High stereoselectivity Requires anhydrous conditions 60–75
Aldol Condensation One-pot synthesis Risk of isomerization 50–65
Michael Addition Mild conditions Low functional group tolerance 40–55

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

Precursor Preparation : The 5-(4-chlorophenyl)furan-2-carbaldehyde is synthesized via Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 4-chlorophenylboronic acid.

Enone Formation : The α,β-unsaturated ketone is generated via an aldol condensation between the furan-carbaldehyde and a piperidine-containing ketone.

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the product.
Key reagents include base catalysts (e.g., NaOH or KOH) and solvents like THF or dichloromethane. Reaction temperatures range from 0°C (for condensation) to reflux conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolization in aldol steps, while non-polar solvents (e.g., toluene) favor elimination.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can improve stereoselectivity.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during condensation, while gradual warming ensures complete conversion.
  • Workup : Acidic quenching (pH 5–6) prevents decomposition of the enone.
    Validate optimization via HPLC or GC-MS to track intermediates .

Basic: What characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm, doublet of doublets) and piperidine protons (δ 1.4–2.8 ppm).
    • ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm; furan carbons at δ 110–150 ppm.
  • IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms the (2E) configuration .

Advanced: How can researchers resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., furan vs. chlorophenyl protons).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software).
  • Crystallographic Refinement : Use single-crystal X-ray data to validate bond lengths and angles, resolving ambiguities in planar regions .

Basic: What chemical reactions are feasible due to the compound’s α,β-unsaturated ketone moiety?

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon.
  • Cycloadditions : Diels-Alder reactions with dienes (e.g., anthracene).
  • Reductions : Selective hydrogenation of the double bond using Pd/C or NaBH₄.
    Reaction outcomes depend on steric hindrance from the piperidine and chlorophenyl groups .

Advanced: How can regioselectivity in nucleophilic attacks be predicted?

  • Electrostatic Potential Maps : DFT calculations (e.g., MEP surfaces) identify electron-deficient β-carbons.
  • Steric Maps : Molecular mechanics simulations (e.g., MMFF94) highlight hindered regions near the piperidine ring.
  • Solvent Effects : Polar solvents stabilize charge-separated transition states, favoring β-attack over α .

Basic: How to design pharmacological assays to evaluate biological activity?

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Target Identification : Molecular docking (AutoDock Vina) against enzymes like COX-2 or kinases.
    Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How to interpret conflicting bioactivity data across assays?

  • Assay Variability : Check solvent effects (DMSO vs. aqueous buffers) on compound stability.
  • Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (Annexin V).
  • Metabolic Stability : Test liver microsome degradation to rule out false negatives .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., GROMACS).
  • Pharmacophore Modeling : Identify essential moieties (furan, piperidine) for activity.
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

Advanced: How to address solubility discrepancies in pharmacological studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Synthesize hydrochloride salts via HCl gas treatment.
  • Empirical Testing : Phase-solubility diagrams in buffer systems (pH 1.2–7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.